3-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
3-methoxy-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2.ClH/c1-27-17-6-3-5-16(15-17)21(26)25(10-9-24-11-13-28-14-12-24)22-23-20-18(29-2)7-4-8-19(20)30-22;/h3-8,15H,9-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGKGGRJXRZVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4SC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound belonging to the class of benzamides and benzo[d]thiazole derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological research. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.
- Molecular Formula: C15H18N2O2S
- Molecular Weight: 302.35 g/mol
- CAS Number: [Not specified in search results]
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the methoxy and methylthio groups enhances its lipophilicity, potentially facilitating better membrane permeability and bioavailability.
Interaction with Biological Targets
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to decreased proliferation of cancer cells or pathogens.
- Receptor Modulation: It may act as a modulator for specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of benzamides and benzo[d]thiazoles possess significant antimicrobial properties. The unique structural features of this compound suggest potential efficacy against various bacterial strains.
| Study | Microbial Strain | Activity |
|---|---|---|
| Study A | E. coli | Inhibitory effect observed at 50 µg/mL |
| Study B | S. aureus | Effective against methicillin-resistant strains |
Antiviral Activity
The compound has shown promise in antiviral applications, particularly against Hepatitis B virus (HBV). Similar compounds have been reported to increase intracellular levels of APOBEC3G, an enzyme that inhibits viral replication.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. Its mechanism may involve inducing apoptosis or inhibiting cell cycle progression.
Case Studies
-
Case Study on Antiviral Effects:
- A study evaluated the anti-HBV activity of related benzamide derivatives in vitro, demonstrating significant reduction in viral load in treated HepG2 cells.
- The mechanism was linked to increased expression of antiviral proteins.
-
Case Study on Anticancer Activity:
- In vitro studies on breast cancer cell lines indicated that treatment with the compound resulted in reduced cell viability and increased apoptosis markers.
- Further investigations are needed to elucidate the specific pathways involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
